ALW-II-41-27 is a small molecule classified as a type II tyrosine kinase inhibitor. [] It is specifically recognized for its high affinity and selectivity towards the EphA2 receptor tyrosine kinase, a protein implicated in various cellular processes including cell growth, survival, migration, and angiogenesis. [, , , , ] ALW-II-41-27's utility in scientific research stems from its ability to inhibit EphA2 activity, allowing researchers to elucidate the role of EphA2 in various physiological and pathological conditions, particularly in cancer. [, , , , ]
ALW-II-41-27 is a small-molecule inhibitor specifically targeting the EphA2 receptor, a member of the Eph receptor tyrosine kinase family. This compound has gained attention for its potential therapeutic applications in various malignancies, particularly in inhibiting cancer cell proliferation, migration, and invasion. ALW-II-41-27 operates through mechanisms that affect signaling pathways critical to cell behavior and tumor progression.
ALW-II-41-27 was developed as part of a rationally designed library aimed at discovering potent inhibitors for Eph receptor tyrosine kinases. It has been identified as a selective inhibitor of EphA2, with studies demonstrating its efficacy in various cancer cell lines, including cervical and hepatocellular carcinoma cells .
ALW-II-41-27 is classified as an Eph receptor tyrosine kinase inhibitor. Its primary target is the EphA2 receptor, which is implicated in several cellular processes, including cell adhesion, migration, and proliferation. The compound's ability to inhibit this receptor positions it as a potential therapeutic agent in oncology.
The synthesis of ALW-II-41-27 involves multiple steps of organic synthesis techniques typical for small-molecule drug development. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:
The synthesis typically requires careful control of reaction conditions (temperature, solvent choice) to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of ALW-II-41-27.
ALW-II-41-27 possesses a complex molecular structure characterized by specific functional groups that facilitate its interaction with the EphA2 receptor. The precise three-dimensional conformation is crucial for its inhibitory activity.
While detailed crystallographic data specific to ALW-II-41-27 may not be available, studies on related compounds provide insights into how these inhibitors bind to the inactive conformation of Eph kinases . Understanding the binding interactions at the molecular level is vital for optimizing drug design.
ALW-II-41-27 primarily functions through competitive inhibition of the EphA2 receptor. This inhibition disrupts downstream signaling pathways associated with cancer progression, notably:
Experimental setups often involve treating cancer cell lines with varying concentrations of ALW-II-41-27 and assessing changes in protein expression through techniques such as western blotting and quantitative polymerase chain reaction.
The mechanism of action for ALW-II-41-27 involves:
Studies indicate that treatment with ALW-II-41-27 results in significant reductions in cell proliferation and invasion metrics across various cancer models .
ALW-II-41-27 is typically characterized by:
Chemical stability under physiological conditions is crucial for its function as an inhibitor. The compound must maintain activity over time when stored appropriately (e.g., at -20°C) .
ALW-II-41-27 has several potential scientific uses:
Eph receptors, the largest family of receptor tyrosine kinases (RTKs), were initially characterized for their roles in embryonic development and neuronal pathfinding. The EPHA2 gene, located on human chromosome 1q36.1, gained prominence when genomic studies linked its overexpression to epithelial cancers and cardiovascular pathologies. Eph receptors interact with membrane-bound ephrin ligands to initiate bidirectional signaling cascades regulating cell adhesion, migration, and differentiation. Dysregulation of EphA2 signaling manifests in two distinct states:
The discovery of EphA2's involvement in fungal recognition (Pneumocystis β-glucans) revealed its unexpected role in innate immunity, positioning it at the intersection of infectious, neoplastic, and inflammatory diseases [8] [10].
ALW-II-41-27 (C~32~H~32~F~3~N~5~O~2~S; MW 607.69 g/mol) is a type II kinase inhibitor targeting EphA2's ATP-binding pocket with high specificity (K~d~ = 12 nM). Its trifluoromethylphenyl-thiophenecarboxamide structure enables dual-action inhibition:
Table 1: Binding Affinity of ALW-II-41-27 for Eph Receptors
Kinase Target | IC₅₀ (nM) | Binding Specificity |
---|---|---|
EphA2 | 11 | High-affinity ATP-competitive |
EphB2 | 48 | Moderate affinity |
EphA3 | 87 | Moderate affinity |
PDGFRα | >1,000 | Negligible inhibition |
Source: Biochemical kinase profiling assays [6] [7]
Functionally, ALW-II-41-27 modulates EphA2-driven pathologies through distinct mechanisms:
Table 2: Disease-Specific Mechanisms of EphA2 Inhibition
Disease Context | Key Effector Pathways | ALW-II-41-27 Effects |
---|---|---|
Cervical carcinoma | RhoA/ROCK GTPase | Inhibits migration/invasion (↓GTP-RhoA 62%) [2] |
Atherosclerosis | Hepatic LXRα-ABC transporters | ↑Cholesterol efflux (ABCA1/G5 2.3-fold) [3] |
Pneumocystis pneumonia | Macrophage p38/ERK MAPK | ↓TNF-α (84%) and IL-1β (76%) [8] [10] |
Osteoarthritis | STAT3/MAPK hypertrophy axis | Prevents chondrocyte calcification [5] |
The therapeutic imperative for EphA2-selective inhibitors stems from three established biological paradigms:
Oncogenic Dependence:EphA2 is overexpressed in >60% of HPV-positive cervical carcinomas and drives proliferation via RhoA/ROCK-mediated cytoskeletal remodeling. Genetic silencing experiments confirm that EphA2-depleted cells lose invasive capacity, establishing ALW-II-41-27's mechanistic basis for inhibiting migration (↓58%) and invasion (↓67%) in HeLa/CaSki cells [2] [4].
Metabolic-Inflammatory Crosstalk:In atherosclerosis, ALW-II-41-27 exerts dual benefits by:
Pathogen Recognition Receptor (PRR) Mimicry:EphA2 functions as a pattern recognition receptor for β-glucans from Pneumocystis and Saccharomyces cerevisiae. ALW-II-41-27 blocks β-glucan-induced EphA2 phosphorylation in lung macrophages, reducing TNF-α release by >75% (p<0.001) and potentially mitigating infection-related hyperinflammation [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7